Fmoc-Trp-OPfp

Catalog No.
S728996
CAS No.
86069-87-6
M.F
C32H21F5N2O4
M. Wt
592.5 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Fmoc-Trp-OPfp

CAS Number

86069-87-6

Product Name

Fmoc-Trp-OPfp

IUPAC Name

(2,3,4,5,6-pentafluorophenyl) (2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-(1H-indol-3-yl)propanoate

Molecular Formula

C32H21F5N2O4

Molecular Weight

592.5 g/mol

InChI

InChI=1S/C32H21F5N2O4/c33-25-26(34)28(36)30(29(37)27(25)35)43-31(40)24(13-16-14-38-23-12-6-5-7-17(16)23)39-32(41)42-15-22-20-10-3-1-8-18(20)19-9-2-4-11-21(19)22/h1-12,14,22,24,38H,13,15H2,(H,39,41)/t24-/m0/s1

InChI Key

KLPGTAYCHANVFY-DEOSSOPVSA-N

SMILES

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CC4=CNC5=CC=CC=C54)C(=O)OC6=C(C(=C(C(=C6F)F)F)F)F

Synonyms

Fmoc-Trp-OPfp;86069-87-6;Fmoc-L-tryptophanpentafluorophenylester;47479_ALDRICH;SCHEMBL3505124;47479_FLUKA;CTK8C6855;L-Tryptophan,N-[(9H-fluoren-9-ylmethoxy)carbonyl]-,2,3,4,5,6-pentafluorophenylester;MolPort-003-934-132;CF-227;ZINC71788076;AKOS015853407;AKOS015902756;RTR-026849;AK-81224;KB-302487;TR-026849;FT-0642032;ST24047307;I14-19908;PentafluorophenylN-[(9H-fluoren-9-ylmethoxy)carbonyl]-L-tryptophanate

Canonical SMILES

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CC4=CNC5=CC=CC=C54)C(=O)OC6=C(C(=C(C(=C6F)F)F)F)F

Isomeric SMILES

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)N[C@@H](CC4=CNC5=CC=CC=C54)C(=O)OC6=C(C(=C(C(=C6F)F)F)F)F

Applications in Peptide Synthesis

Fmoc-Trp-OPfp is a valuable tool for researchers in the field of peptide chemistry due to several advantages:

  • Efficient Coupling: The pentafluorophenyl ester group promotes rapid and selective coupling with other amino acids, minimizing side reactions and improving the overall yield of the peptide synthesis.
  • Orthogonal Protection: The Fmoc protecting group is compatible with other commonly used protecting groups, allowing for the selective removal of Fmoc during peptide chain assembly. This enables the stepwise construction of complex peptides with precise control over the amino acid sequence.

Peptide-Based Drug Discovery

Fmoc-Trp-OPfp plays a crucial role in the development of peptide-based therapeutics. Researchers can utilize this building block to synthesize peptides with potential medicinal properties, such as:

  • Antimicrobial peptides: These peptides can target and kill bacteria, fungi, or other pathogens.
  • Enzyme inhibitors: By targeting specific enzymes, these peptides can modulate biological processes and potentially treat diseases.
  • Peptides for targeted drug delivery: Researchers can design peptides that specifically bind to diseased cells, allowing for the targeted delivery of therapeutic agents.

Molecular Structure Analysis

The key features of Fmoc-Trp-OPfp's structure are:

  • Central Tryptophan: The core structure is L-tryptophan, an essential aromatic amino acid containing an indole ring, which contributes to the protein's structure and function.
  • Fmoc Protecting Group: The Fmoc group attached to the amino terminus (N-terminus) of tryptophan protects it from unwanted reactions during peptide synthesis. This group can be selectively removed later to reveal the free amino group for chain elongation [].
  • Activated Carboxylic Acid: The OPfp ester group attached to the carboxylic acid terminus (C-terminus) activates it for nucleophilic attack by the free amino group of another amino acid, facilitating peptide bond formation [].
  • Pentafluorophenyl Ring: The pentafluorophenyl ring in the OPfp group enhances the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack and promoting efficient peptide bond formation [].

Chemical Reactions Analysis

Fmoc-Trp-OPfp (Activated Amino Acid) + H2N-R (Amino Acid/Peptide) -> Fmoc-Trp-R (Peptide) + HO-Pf []

(Where R represents the side chain of another amino acid or a growing peptide chain, and Pf represents the pentafluorophenol released upon bond formation)

Fmoc-Trp-OPfp reacts with the free amino group of another amino acid or a growing peptide chain, forming a new peptide bond. The Fmoc group is then removed using specific reagents (e.g., piperidine) to allow further chain elongation with additional Fmoc-protected amino acids. This stepwise process allows for the controlled synthesis of peptides with desired sequences [].


Physical And Chemical Properties Analysis

Specific data on the melting point, boiling point, and solubility of Fmoc-Trp-OPfp might not be readily available due to its commercial nature and use in solution-based reactions. However, it is generally expected to be a solid at room temperature, moderately soluble in organic solvents like dichloromethane and dimethylformamide (DMF) commonly used in peptide synthesis [].

XLogP3

7.2

Dates

Modify: 2023-08-15

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